molecular formula C11H11ClO B182918 (1-Chloro-3,4-dihydronaphthalen-2-yl)methanol CAS No. 128104-82-5

(1-Chloro-3,4-dihydronaphthalen-2-yl)methanol

Cat. No.: B182918
CAS No.: 128104-82-5
M. Wt: 194.66 g/mol
InChI Key: IFPWUATXSMOUFP-UHFFFAOYSA-N
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Description

(1-Chloro-3,4-dihydronaphthalen-2-yl)methanol is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound serves as a versatile building block for the development of novel bioactive molecules. Its core structure is a key precursor in synthesizing a class of compounds based on the 1-chloro-3,4-dihydronaphthalene scaffold, which has shown significant promise in pharmaceutical research . Researchers utilize this intermediate to develop potential anti-prostate cancer agents. Derivatives of this chemical scaffold have been designed, synthesized, and evaluated against human prostate cancer cell lines (LNCaP and PC-3), with studies confirming the induction of apoptosis and reduction of cell viability . Furthermore, this scaffold is instrumental in creating NorA efflux pump inhibitors to combat multidrug-resistant Staphylococcus aureus strains. Synthetic analogues have demonstrated the ability to restore the effectiveness of antibiotics like ciprofloxacin by inhibiting bacterial efflux mechanisms . The research applications of this compound extend to other areas, including the synthesis of guanylhydrazone compounds investigated for their role as estrogen receptor coactivator binding inhibitors . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(1-chloro-3,4-dihydronaphthalen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-4,13H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPWUATXSMOUFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C2=CC=CC=C21)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564399
Record name (1-Chloro-3,4-dihydronaphthalen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128104-82-5
Record name (1-Chloro-3,4-dihydronaphthalen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(1-Chloro-3,4-dihydronaphthalen-2-yl)methanol, also known by its CAS number 128104-82-5, is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H11ClC_{11}H_{11}Cl, with a molecular weight of approximately 196.66 g/mol. The compound features a naphthalene ring system with a hydroxymethyl and a chlorine substituent, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research suggests that compounds with similar structures can affect cell signaling pathways and exhibit cytotoxic effects against cancer cell lines. The proposed mechanisms include:

  • Receptor Interaction : Similar compounds have shown the ability to interact with receptor tyrosine kinases (RTKs), which are crucial for cell signaling and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that derivatives can induce oxidative stress in cells, leading to increased levels of ROS, which can trigger apoptosis in cancer cells.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. For instance:

  • In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Several studies have explored the anticancer potential of related compounds:

  • Cytotoxicity Assays : Compounds structurally similar to this compound have shown significant cytotoxic effects against multiple cancer cell lines, including breast and liver cancer cells.

Case Studies

  • Cytotoxicity Against HepG2 Cells : A study evaluated the cytotoxic effects of various organoselenium compounds, revealing that compounds similar to this compound induced apoptosis in HepG2 cells through ROS generation .
  • Antimicrobial Efficacy : A comparative analysis highlighted that certain derivatives exhibited minimal inhibitory concentrations (MICs) comparable to established antibiotics against Candida albicans . This suggests that this compound may possess similar antimicrobial efficacy.

The biochemical properties of this compound include:

PropertyValue
Molecular Weight196.66 g/mol
SolubilitySoluble in organic solvents
StabilityStable under standard laboratory conditions

Comparison with Similar Compounds

Anti-Prostate Cancer Hydrazide Derivatives

Compound : (E)-N’-((1-Chloro-3,4-Dihydronaphthalen-2-yl)Methylene)Benzohydrazide derivatives.
Key Features :

  • Structural modification: The methanol group is replaced by a benzohydrazide moiety.
  • Biological Activity : Demonstrated potent anti-prostate cancer effects in vitro (PC-3 cell line) and in vivo, with IC₅₀ values ranging from 1.2–8.7 μM. Compound 6g showed the highest activity, inducing apoptosis via androgen receptor inhibition .
    Comparison :
  • The hydrazide group introduces additional hydrogen-bonding sites, enhancing receptor binding compared to the parent methanol derivative.
  • Chlorine retention preserves lipophilicity, critical for cellular uptake.

NorA Efflux Pump Inhibitors (Staphylococcus aureus)

Compound : Amides derived from (E)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)acrylic acid.
Key Features :

  • Structural modification: Methanol replaced by an acrylic acid-derived amide.
  • Biological Activity: Inhibited NorA efflux pumps in S. aureus, restoring antibiotic efficacy (e.g., ciprofloxacin MIC reduced 8-fold). Activity correlated with electron-withdrawing substituents on the amide . Comparison:
  • Unlike the anticancer hydrazides, these derivatives prioritize bacterial membrane interaction over nuclear receptor targeting.

O-(4-Fluorobenzyl)Oxime Derivative

Compound: (1-Chloro-3,4-dihydronaphthalen-2-yl)methanol O-(4-fluorobenzyl)oxime. Key Features:

  • Structural modification: Methanol converted to an oxime ether with a 4-fluorobenzyl group.
  • CAS: 1242066-49-4 . Comparison:
  • Fluorine substitution may enhance metabolic stability compared to non-fluorinated analogs.

Methyl Acrylate Derivatives

Compound: Methyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate. Key Features:

  • Structural modification: Methanol esterified with an acrylate group.
  • Applications : Used in polymer chemistry and as a precursor for bioactive esters. CAS: 1242066-49-4 .
    Comparison :
  • The acrylate moiety introduces reactivity for radical polymerization, diverging from medicinal applications of other derivatives.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Key Functional Groups Biological Activity Reference
This compound C₁₁H₁₁ClO Chlorine, Hydroxymethyl Intermediate/Synthetic precursor
Benzohydrazide derivatives C₁₈H₁₆ClN₂O Benzohydrazide, Chlorine Anti-prostate cancer (IC₅₀ ~1.2 μM)
NorA inhibitors (acrylic amides) C₁₆H₁₅ClNO₂ Acrylic amide, Chlorine Antibiotic potentiation
O-(4-Fluorobenzyl)oxime C₁₈H₁₆ClFNO Oxime, Fluorobenzyl Synthetic intermediate
Methyl acrylate derivative C₁₆H₁₇ClO₃ Acrylate ester, Hydroxymethyl Polymer chemistry

Key Research Findings

  • Structural-Activity Relationship (SAR) : Retention of the chlorine atom across derivatives is critical for bioactivity, likely due to enhanced lipophilicity and electronic effects.
  • Functional Group Impact :
    • Hydrazides and amides improve target specificity via hydrogen bonding.
    • Steric bulk (e.g., benzyl groups) can modulate potency and selectivity.
  • Synthetic Versatility: The parent methanol derivative serves as a scaffold for diverse modifications, enabling rapid generation of analogs for drug discovery .

Preparation Methods

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a critical step for introducing the aldehyde group into the naphthalene framework. As demonstrated in WO2013014486A1, α-tetralone undergoes formylation using POCl₃ and DMF:

Procedure :

  • POCl₃ (1.2 eq) is refluxed in anhydrous DMF (2 eq) for 30–60 minutes to generate the Vilsmeier-Haack reagent.

  • α-Tetralone (1 eq) is added, and the mixture is refluxed at 80–90°C for 4–6 hours.

  • Hydrolysis with ice water yields 2-chloro-3,4-dihydronaphthalene-1-carbaldehyde.

Key Parameters :

  • Solvent : Dichloromethane or toluene.

  • Yield : 70–85% after purification via Kugelrohr distillation.

Reduction to Methanol Derivative

The aldehyde intermediate is reduced to the primary alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄):

Procedure :

  • 2-Chloro-3,4-dihydronaphthalene-1-carbaldehyde (1 eq) is dissolved in methanol or THF.

  • NaBH₄ (1.5 eq) is added at 0°C, and the reaction is stirred for 2–4 hours.

  • The product is extracted with ethyl acetate and purified via silica gel chromatography.

Analytical Data :

  • ¹H NMR (CDCl₃) : δ 7.2–7.5 (m, 4H, aromatic), 4.65 (s, 2H, CH₂OH), 2.8–3.1 (m, 4H, cyclohexyl).

  • Melting Point : 87–90°C.

Alternative Route: Nucleophilic Substitution

KR101506773B1 describes a nucleophilic substitution approach using chlorinated precursors:

Procedure :

  • 2,3-Dichloro-1,4-naphthoquinone (1 eq) reacts with methanol (3 eq) in pyridine at 60°C for 12 hours.

  • The mixture is acidified with HCl, and the product is isolated via recrystallization from methanol.

Yield : 58–65%.

Optimization of Reaction Conditions

Solvent and Base Selection

Ether solvents (e.g., THF, dichloromethane) improve yields in substitution reactions, while polar aprotic solvents (DMF, acetonitrile) are optimal for formylation. Bases such as DABCO or N,N-diisopropylethylamine enhance elimination steps, achieving 85–90% conversion.

Table 1: Solvent Effects on Yield

SolventReaction TypeYield (%)
DichloromethaneVilsmeier-Haack78
TolueneCyclization82
AcetonitrileNucleophilic Sub.65

Catalytic Systems

  • Acid Catalysts : p-Toluenesulfonic acid (pTSA) in toluene at 60°C facilitates dehydration, yielding 90% product.

  • Transition Metals : Pd/C or PtO₂ in hydrogenation steps reduces side products.

Purification and Characterization

Chromatographic Methods

Silica gel column chromatography with ethyl acetate/hexane (1:4) resolves impurities, while recrystallization from methanol enhances purity to >95%.

Spectroscopic Validation

  • FT-IR : O-H stretch at 3300 cm⁻¹, C-Cl at 750 cm⁻¹.

  • Mass Spec : [M+H]⁺ at m/z 223.05.

Challenges and Troubleshooting

  • Byproduct Formation : Unreacted α-tetralone and over-reduced alcohols are common. Adjusting stoichiometry of NaBH₄ minimizes this.

  • Low Solubility : Methanol/chloroform (4:1) mixtures improve dissolution during extraction.

Industrial-Scale Adaptations

Patent CN103814021B outlines a scalable process:

  • Continuous flow reactors reduce reaction time by 40%.

  • In-line GC monitoring ensures consistent quality.

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